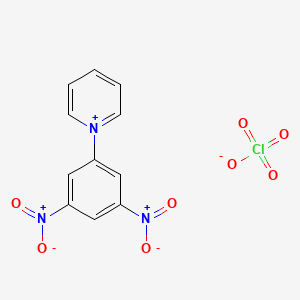
3,3',3''-Phosphanetriyltributanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-Phosphanetriyltributanenitrile, also known as tris(2-cyanoethyl)phosphine, is a chemical compound with the molecular formula C9H12N3P. It is a phosphine derivative where three cyanoethyl groups are attached to a central phosphorus atom. This compound is known for its applications in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphanetriyltributanenitrile typically involves the reaction of phosphorus trichloride with acrylonitrile in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The general reaction can be represented as follows:
[ \text{PCl}_3 + 3 \text{CH}_2\text{=CHCN} \rightarrow \text{P(CH}_2\text{CH}_2\text{CN})_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 3,3’,3’'-Phosphanetriyltributanenitrile involves large-scale reactors where phosphorus trichloride and acrylonitrile are mixed in precise stoichiometric ratios. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-Phosphanetriyltributanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-Phosphanetriyltributanenitrile has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-Phosphanetriyltributanenitrile involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes and chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-cyanoethyl)phosphine oxide
- Tris(2-cyanoethyl)phosphine sulfide
- Tris(2-cyanoethyl)phosphine selenide
Uniqueness
3,3’,3’'-Phosphanetriyltributanenitrile is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it valuable in catalysis and other chemical processes where stability and reactivity are crucial .
Eigenschaften
CAS-Nummer |
64581-11-9 |
|---|---|
Molekularformel |
C12H18N3P |
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
3-[bis(1-cyanopropan-2-yl)phosphanyl]butanenitrile |
InChI |
InChI=1S/C12H18N3P/c1-10(4-7-13)16(11(2)5-8-14)12(3)6-9-15/h10-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
IZJBFHOQDSRQEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)P(C(C)CC#N)C(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


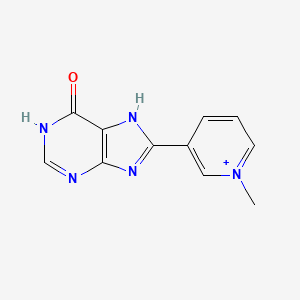
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)
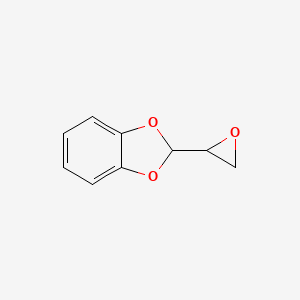


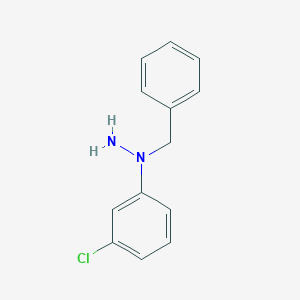
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
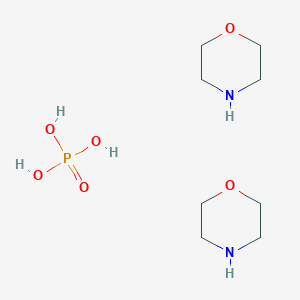
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

